molecular formula C21H27N3 B5911913 N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No. B5911913
M. Wt: 321.5 g/mol
InChI Key: QIIFZNGVBBGRRC-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as EMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have a variety of potential applications in scientific research, including as a tool for studying the function of certain proteins and enzymes. For example, this compound has been used to study the role of the protein kinase CK2 in cancer cells, as well as the function of the enzyme transglutaminase in the formation of blood clots.

Mechanism of Action

N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine works by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes. The exact mechanism of action of this compound is still being studied, but it is thought to involve the formation of covalent bonds between the compound and its target proteins or enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein or enzyme it binds to. For example, this compound has been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to inhibit the activity of transglutaminase, leading to decreased blood clot formation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in lab experiments is its specificity for certain target proteins or enzymes, allowing for more precise manipulation of cellular processes. However, this compound can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis and purification of this compound can be challenging and time-consuming.

Future Directions

There are many potential future directions for research on N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, including the development of new synthesis methods and the identification of new target proteins or enzymes. Additionally, this compound could be used in combination with other compounds or therapies to enhance their effectiveness. Further studies are needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

N-(4-ethylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with 4-ethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound can be further purified using various chromatographic techniques.

properties

IUPAC Name

(Z)-1-(4-ethylphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-3-19-8-10-20(11-9-19)16-22-24-14-12-23(13-15-24)17-21-6-4-18(2)5-7-21/h4-11,16H,3,12-15,17H2,1-2H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIFZNGVBBGRRC-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.